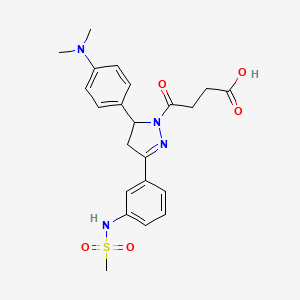
4-(5-(4-(dimethylamino)phenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(4-(Dimethylamino)phenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule. Its structure comprises a mix of aromatic and heterocyclic components, which often indicates a range of potential chemical properties and applications.
Métodos De Preparación
Synthetic routes and reaction conditions
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the dihydropyrazole ring. This may include cyclization reactions, where precursors like 1,3-diketones react with hydrazines.
Final steps might involve oxidation or reduction reactions to form the oxobutanoic acid moiety.
Industrial production methods
Industrial synthesis likely involves optimizing each step for yield and purity. Methods may include flow chemistry or automated synthesis to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of reactions
Oxidation: : The compound may undergo oxidation, particularly at the dimethylamino group, to form nitro or oxo derivatives.
Reduction: : The compound can be reduced, affecting both the pyrazole ring and the aromatic rings.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, given the aromatic nature of the compound.
Common reagents and conditions
Reagents such as hydrazine, bromine, and various catalysts for cyclization.
Oxidizing agents like KMnO4 or CrO3 for introducing oxo groups.
Reducing agents like NaBH4 or LiAlH4 for reduction reactions.
Major products formed
Oxidation can lead to oxo derivatives.
Reduction can produce amine or alcohol derivatives.
Substitution can result in various functionalized aromatics.
Aplicaciones Científicas De Investigación
Chemistry: : This compound is a versatile intermediate in organic synthesis, offering multiple functional groups for further reaction and modification.
Medicine: : Its pharmacophore elements suggest possible roles as an enzyme inhibitor or receptor modulator, but this would need detailed bioactivity studies.
Industry: : It could serve in material science for developing new polymers or as a catalyst in certain chemical reactions.
Mecanismo De Acción
Molecular targets: : This compound could interact with various biological macromolecules, possibly binding to enzymes or receptors due to its structural complexity.
Pathways involved: : Depending on its bioactivity, it could influence signal transduction pathways or enzyme inhibition mechanisms.
Comparación Con Compuestos Similares
4-(5-(4-(dimethylamino)phenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid: vs. 4-(4-(dimethylamino)phenyl)-3-(4-(methylsulfonamido)phenyl)-5-(methylthio)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid :
While both compounds share a similar scaffold, the presence of a methylthio group in the latter introduces different chemical properties, making it less polar and potentially influencing its bioactivity.
4-(4-(dimethylamino)phenyl)-5-phenyl-4H-pyrazole-3-carboxylic acid
This simpler analog lacks the methylsulfonamido group, possibly reducing its binding affinity for certain enzymes or receptors.
4-(5-phenyl-3-(3-(methylsulfonamido)phenyl)-4H-pyrazole-4-yl)-4-oxobutanoic acid
This variant excludes the dimethylamino group, potentially altering its solubility and electronic properties, impacting its chemical reactivity and bioavailability.
That’s the full scoop! Anything else you want to dive into?
Propiedades
IUPAC Name |
4-[3-[4-(dimethylamino)phenyl]-5-[3-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S/c1-25(2)18-9-7-15(8-10-18)20-14-19(23-26(20)21(27)11-12-22(28)29)16-5-4-6-17(13-16)24-32(3,30)31/h4-10,13,20,24H,11-12,14H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYOJICBTRNQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2593781.png)
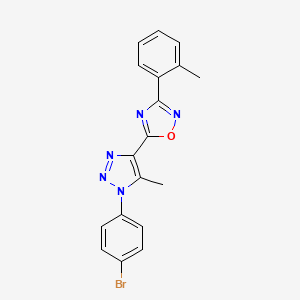
![N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593785.png)
![2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B2593786.png)
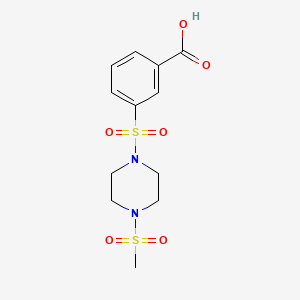
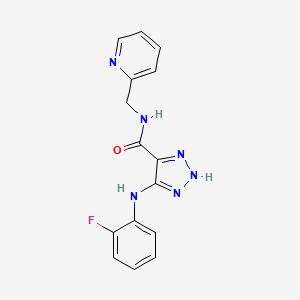
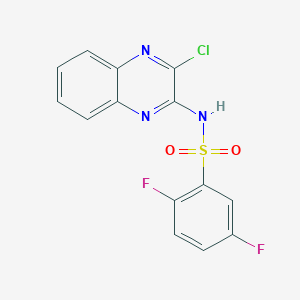
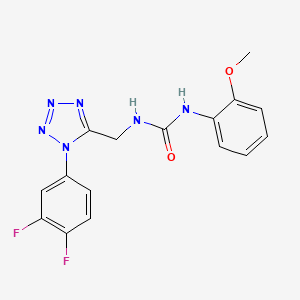
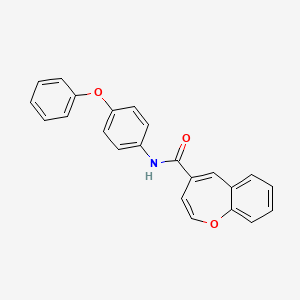
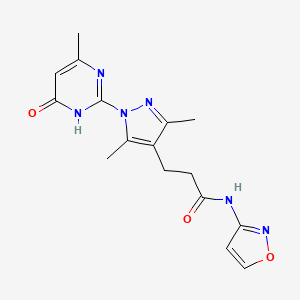
![2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593794.png)
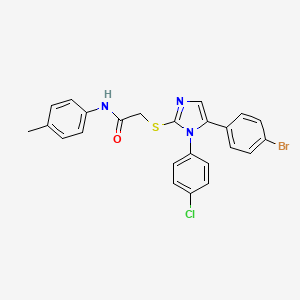
![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B2593800.png)
![Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2593804.png)
